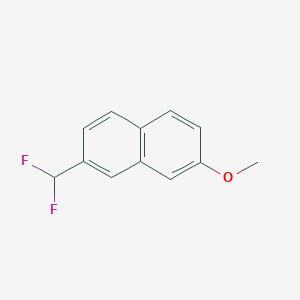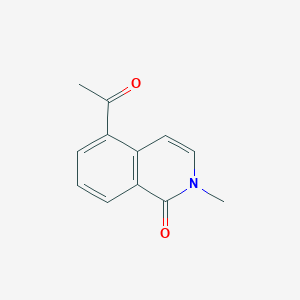
5-Acetyl-2-methylisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-2-methylisoquinolin-1(2H)-one: is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Method 1: One common method to synthesize isoquinoline derivatives involves the Pomeranz-Fritsch reaction, where benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal under acidic conditions.
Method 2: Another approach is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives using phosphoryl chloride or other dehydrating agents.
Industrial Production Methods:
- Industrial production often involves optimizing these synthetic routes to increase yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Isoquinoline derivatives can undergo oxidation reactions to form N-oxides.
Reduction: Reduction reactions can convert isoquinolines to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
- The products of these reactions vary depending on the reagents and conditions used but often include functionalized isoquinolines with potential biological activity.
Aplicaciones Científicas De Investigación
Chemistry:
- Isoquinoline derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology:
- These compounds are studied for their potential as enzyme inhibitors, receptor agonists, or antagonists.
Medicine:
- Isoquinoline derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry:
- In the industrial sector, isoquinoline derivatives are used in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of isoquinoline derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some isoquinoline derivatives inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.
Comparación Con Compuestos Similares
Quinoline: Structurally similar but with a nitrogen atom at a different position.
Isoquinoline: The parent compound without additional functional groups.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological properties.
Uniqueness:
- 5-Acetyl-2-methylisoquinolin-1(2H)-one may have unique properties due to the presence of the acetyl and methyl groups, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
5-acetyl-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C12H11NO2/c1-8(14)9-4-3-5-11-10(9)6-7-13(2)12(11)15/h3-7H,1-2H3 |
Clave InChI |
PFRAXJRHETZGIM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC2=C1C=CN(C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



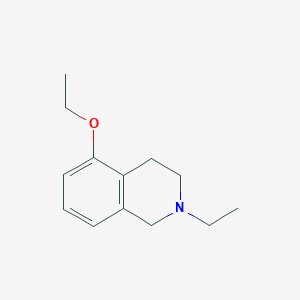
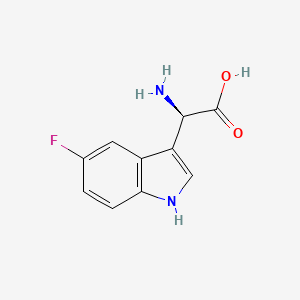

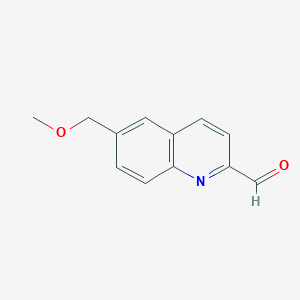

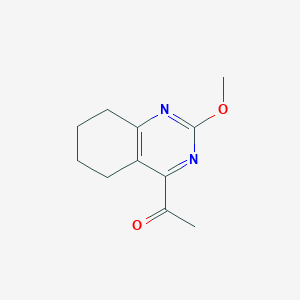

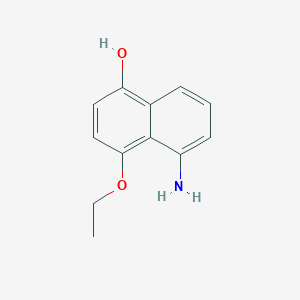
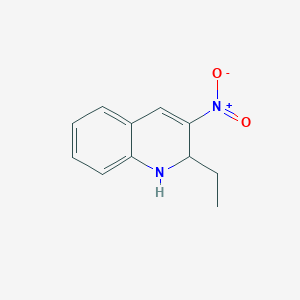
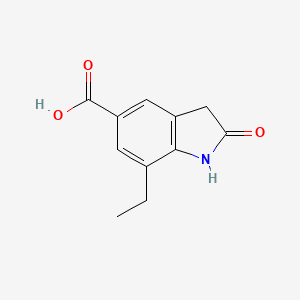
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B11896586.png)
![5,10-Dimethylbenzo[g]isoquinoline](/img/structure/B11896591.png)
